2-Iodo-4-nitrophenol
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dinitrophenol are known to interact with oxidative processes .
Mode of Action
It is known that the compound can undergo iodination, a process that involves the addition of iodine to a molecule . This process can lead to changes in the compound’s structure and function. For instance, the iodination of 4-Nitrophenol (4-NP) can lead to the formation of 2-Iodo-4-nitrophenol .
Biochemical Pathways
Related compounds such as 2,4-dinitrophenol are known to uncouple oxidative phosphorylation . This process disrupts the normal energy production pathways in cells, leading to increased heat production and decreased ATP synthesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 26501 , which may influence its absorption and distribution within the body.
Result of Action
Related compounds such as 2,4-dinitrophenol are known to disrupt normal cellular energy production, leading to increased heat production and decreased atp synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as other chemicals or biological materials, can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Iodo-4-nitrophenol plays a significant role in biochemical reactions, particularly as a reagent for detecting enzyme activity. One of the key enzymes it interacts with is tyrosinase, an enzyme involved in the production of melanin. The interaction between this compound and tyrosinase is based on the reaction of the thymidylate moiety with the enzyme, leading to the inhibition of cellular antioxidant enzymes and amines . This interaction highlights the compound’s potential in studying oxidative stress and cellular damage.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting cellular antioxidant enzymes, leading to increased cellular damage . Additionally, the compound’s interaction with tyrosinase affects melanin production, which can have implications for studies on pigmentation and related disorders. The impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s iodine and nitro groups facilitate its binding to specific sites on enzymes such as tyrosinase, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, providing insights into the molecular mechanisms underlying various biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as increased cellular damage and oxidative stress . Identifying the threshold effects and toxic dosages is essential for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of nitroaromatic compounds. The compound interacts with enzymes such as oxygenases and haloperoxidases, which catalyze the addition of nitro moieties to aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-nitrophenol can be achieved through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in a solid-state by grinding the reactants together at room temperature. This method offers several advantages, including high yields (94-99%), short reaction times (5-8 minutes), and a simple work-up procedure .
Industrial Production Methods: For industrial-scale production, the same iodination process can be employed, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of N-iodosuccinimide in acetic acid as a catalyst has been shown to provide high yields (91-99%) within 30-240 minutes .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines can replace the iodine atom in the presence of a suitable base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the nitro group.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-thio-4-nitrophenol or 2-amino-4-nitrophenol.
Reduction: The major product is 2-iodo-4-aminophenol.
Scientific Research Applications
2-Iodo-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 2-Iodo-5-methoxyphenol
- 4-Hydroxy-3-iodobiphenyl
Comparison: 2-Iodo-4-nitrophenol is unique due to the presence of both iodine and nitro groups on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Bromo-4-nitrophenol, the iodine atom in this compound is more reactive, making it a better candidate for certain substitution reactions. Additionally, the nitro group enhances its electron-withdrawing properties, influencing its reactivity in various chemical processes.
Properties
IUPAC Name |
2-iodo-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQFOYCEUMVWOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301140 | |
Record name | 2-iodo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89487-91-2 | |
Record name | 89487-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-iodo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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